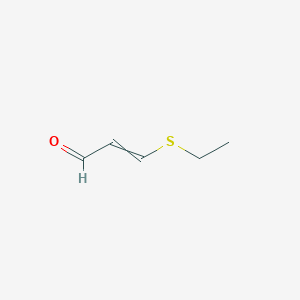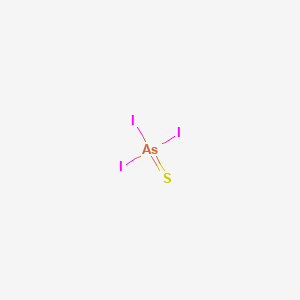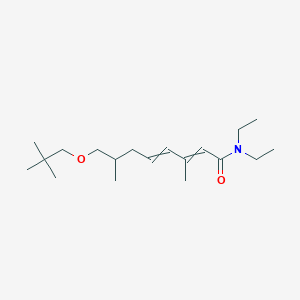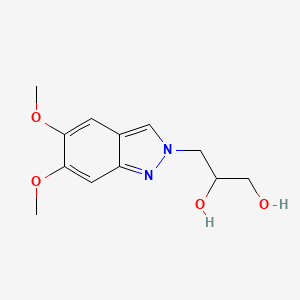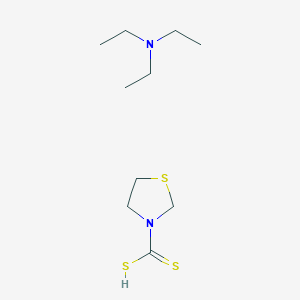
N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction can proceed under physiological conditions without the need for a catalyst, making it a convenient and efficient method . The reaction kinetics are fast, and the product remains stable under these conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, aligning with modern industrial standards.
化学反応の分析
Types of Reactions
N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
科学的研究の応用
N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: It is used in the production of rubber, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed pharmacological effects .
類似化合物との比較
Similar Compounds
Uniqueness
N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid is unique due to its specific combination of a thiazolidine ring with a carbodithioic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stability under physiological conditions and efficient synthesis methods further enhance its appeal for research and industrial use .
特性
CAS番号 |
58706-78-8 |
|---|---|
分子式 |
C10H22N2S3 |
分子量 |
266.5 g/mol |
IUPAC名 |
N,N-diethylethanamine;1,3-thiazolidine-3-carbodithioic acid |
InChI |
InChI=1S/C6H15N.C4H7NS3/c1-4-7(5-2)6-3;6-4(7)5-1-2-8-3-5/h4-6H2,1-3H3;1-3H2,(H,6,7) |
InChIキー |
GVSAILAQARURBK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C1CSCN1C(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


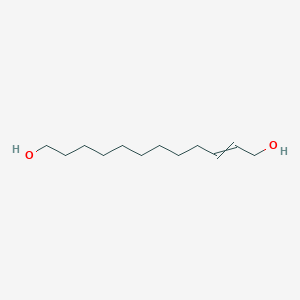

![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
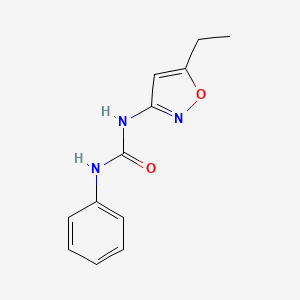
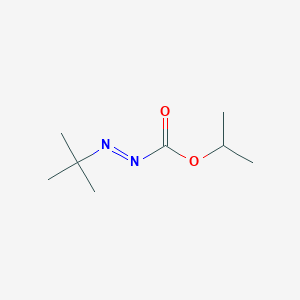
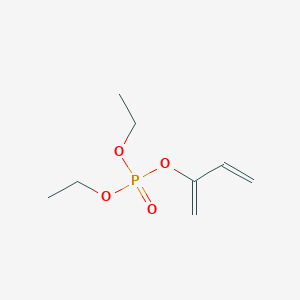
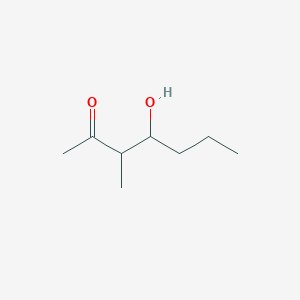
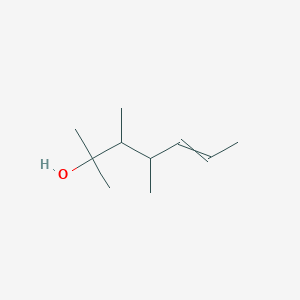
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)
